molecular formula C9H5ClN2O B13930890 3-Amino-5-chlorobenzofuran-2-carbonitrile

3-Amino-5-chlorobenzofuran-2-carbonitrile

Cat. No.: B13930890
M. Wt: 192.60 g/mol
InChI Key: SKKAJKWAGIDMDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chlorobenzofuran-2-carbonitrile typically involves the reaction of benzofuran-3(2H)-one with a POCl3-DMF complex in DMF solution, followed by treatment with hydroxylamine hydrochloride . This method is based on the Vilsmeier-Haack-Arnold reaction, which is a well-known procedure for the formation of carbonitriles from ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chlorobenzofuran-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzofuran ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include POCl3, DMF, and hydroxylamine hydrochloride . Reaction conditions typically involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives.

Mechanism of Action

benzofuran derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes . The specific molecular targets and pathways for 3-Amino-5-chlorobenzofuran-2-carbonitrile would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-5-chlorobenzofuran-2-carbonitrile include other benzofuran derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

3-amino-5-chloro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H5ClN2O/c10-5-1-2-7-6(3-5)9(12)8(4-11)13-7/h1-3H,12H2

InChI Key

SKKAJKWAGIDMDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(O2)C#N)N

Origin of Product

United States

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